6-acetyl-2-[2-(4-methylbenzenesulfonamido)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide
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Overview
Description
6-acetyl-2-[2-(4-methylbenzenesulfonamido)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-acetyl-2-[2-(4-methylbenzenesulfonamido)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide typically involves multiple steps. The process begins with the preparation of the thieno[2,3-c]pyridine core, followed by the introduction of the acetyl group and the sulfonylamino and benzoylamino substituents. Common reagents used in these reactions include acetic anhydride, sulfonyl chlorides, and benzoyl chlorides. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound in large quantities with consistent quality .
Chemical Reactions Analysis
Types of Reactions
6-acetyl-2-[2-(4-methylbenzenesulfonamido)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
6-acetyl-2-[2-(4-methylbenzenesulfonamido)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 6-acetyl-2-[2-(4-methylbenzenesulfonamido)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-acetyl-2-[2-(4-methylbenzenesulfonamido)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide include other thieno[2,3-c]pyridine derivatives and compounds with similar functional groups, such as sulfonylamino and benzoylamino substituents .
Uniqueness
Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
IUPAC Name |
6-acetyl-2-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O5S2/c1-14-7-9-16(10-8-14)35(32,33)27-19-6-4-3-5-17(19)23(31)26-24-21(22(25)30)18-11-12-28(15(2)29)13-20(18)34-24/h3-10,27H,11-13H2,1-2H3,(H2,25,30)(H,26,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQLMWNRYUBSNN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=C(C4=C(S3)CN(CC4)C(=O)C)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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